molecular formula C10H14O B2718063 (2S)-1-phenylbutan-2-ol CAS No. 74709-08-3

(2S)-1-phenylbutan-2-ol

Cat. No. B2718063
CAS RN: 74709-08-3
M. Wt: 150.221
InChI Key: LYUPJHVGLFETDG-JTQLQIEISA-N
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Description

“(2S)-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 .


Molecular Structure Analysis

The InChI code for “(2S)-1-phenylbutan-2-ol” is 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2S)-1-phenylbutan-2-ol” has a predicted boiling point of 226.6°C and a predicted density of 0.980 g/cm3 . The compound is a liquid at room temperature .

Scientific Research Applications

Fragrance Ingredient Research

(2S)-1-phenylbutan-2-ol, as a member of the Aryl Alkyl Alcohols (AAAs), has been studied for its use as a fragrance ingredient. A comprehensive toxicologic and dermatologic review highlighted its role in fragrance formulations and detailed its physical properties and mucous membrane irritation data (Scognamiglio et al., 2012).

Stereoselective Synthesis and Catalysis

Studies on the efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including derivatives of (2S)-1-phenylbutan-2-ol, have been conducted. These investigations are crucial in understanding the steric properties and enzymatic hydrolysis mechanisms for applications in stereoselective synthesis (Foley et al., 2017).

Antituberculosis Activity

Research on new compounds like 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which include structural elements of (2S)-1-phenylbutan-2-ol, has been significant in the field of antituberculosis activity. These compounds show promising potential in clinical applications for treating tuberculosis (Omel’kov et al., 2019).

Enzymatic Oxidation Studies

(2S)-1-phenylbutan-2-ol and its derivatives have been used in studies involving oxidative kinetic resolution by enzymes like Candida parapsilosis. This research is vital for understanding the selective oxidation of secondary alcohols to corresponding keto compounds, a process significant in organic chemistry and biocatalysis (Sivakumari et al., 2014).

Glass Forming Alcohols Study

The dynamics of glass-forming alcohols, including 2-phenylbutan-1-ol, were explored using 1H field-cycling NMR relaxometry. This research contributes to our understanding of the molecular dynamics and relaxation processes in liquid alcohols, with implications for material science and physical chemistry (Carignani et al., 2021).

Enantioselective Synthesis

Research has been conducted on the kinetic resolution of (±)-1-phenylbutan-1-ol, which is related to (2S)-1-phenylbutan-2-ol, using enzymes for enantioselective synthesis. This area of study is crucial for producing chiral compounds, which have significant applications in pharmaceutical and chemical industries (García-Urdiales et al., 2001).

Metal Complexes and Antibacterial Activity

The synthesis and characterization of metal(II) complexes of derivatives of (2S)-1-phenylbutan-2-ol have been explored, highlighting their potential as antibacterial agents and antioxidants. This research is significant for developing new materials with biomedical applications (Ejidike & Ajibade, 2015).

Biofuel Production

(2S)-1-phenylbutan-2-ol and related compounds have been studied in the context of biofuel production. Research on engineered enzymes for biofuel production, involving derivatives of this compound, is essential for developing sustainable energy sources (Bastian et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “(2S)-1-phenylbutan-2-ol” is primarily used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

properties

IUPAC Name

(2S)-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPJHVGLFETDG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-phenylbutan-2-ol

Citations

For This Compound
1
Citations
J Aleu, G Fronza, C Fuganti, V Perozzo, S Serra - Tetrahedron: Asymmetry, 1998 - Elsevier
Fermenting baker's yeast converts α-bromo substituted enones 7 and 10 into enantiomerically pure (1S,2R)-2-bromoindan-1-ol 3 and (2S,3S)-3-bromo-4-phenylbutan-2-ol 11, …
Number of citations: 30 www.sciencedirect.com

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